molecular formula C4H2N2S2 B12352039 3(2H)-Pyridazinethione, 6-mercapto-

3(2H)-Pyridazinethione, 6-mercapto-

Cat. No.: B12352039
M. Wt: 142.2 g/mol
InChI Key: NUSKYIUFKXODPA-UHFFFAOYSA-N
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Description

3(2H)-Pyridazinethione, 6-mercapto- is a heterocyclic compound containing a pyridazine ring with a thiol group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinethione, 6-mercapto- typically involves the introduction of a thiol group into the pyridazine ring. One common method is the reaction of pyridazine derivatives with thiolating agents under controlled conditions. For example, the reaction of 6-chloropyridazine with thiourea in the presence of a base can yield 3(2H)-Pyridazinethione, 6-mercapto- through nucleophilic substitution .

Industrial Production Methods

Industrial production of 3(2H)-Pyridazinethione, 6-mercapto- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinethione, 6-mercapto- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3(2H)-Pyridazinethione, 6-mercapto- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinethione, 6-mercapto- involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt key biological processes, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Pyridazinethione, 6-mercapto- is unique due to its specific structure, which combines a pyridazine ring with a thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H2N2S2

Molecular Weight

142.2 g/mol

IUPAC Name

pyridazine-3,6-dithione

InChI

InChI=1S/C4H2N2S2/c7-3-1-2-4(8)6-5-3/h1-2H

InChI Key

NUSKYIUFKXODPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)N=NC1=S

Origin of Product

United States

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